4-Methoxy-2-methylpyrimidin-5-amine
Overview
Description
4-Methoxy-2-methylpyrimidin-5-amine is a chemical compound with the CAS Number: 53135-45-8 . It has a molecular weight of 139.16 . The compound is solid in physical form and is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The Inchi Code for 4-Methoxy-2-methylpyrimidin-5-amine is1S/C6H9N3O/c1-4-8-3-5(7)6(9-4)10-2/h3H,7H2,1-2H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
4-Methoxy-2-methylpyrimidin-5-amine is a solid compound . It is typically stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Pharmacological Exploration
The aminopyrimidine series, including derivatives structurally related to "4-Methoxy-2-methylpyrimidin-5-amine," have been examined for their pharmacological potential. Notably, these compounds have been identified as partial agonists of the 5-HT1A receptor, with modifications aimed at improving metabolic stability leading to the discovery of compounds with enhanced profiles (Dounay et al., 2009).
Molecular Docking and Spectroscopy
Investigations into related compounds have employed molecular docking and spectroscopic techniques (FT-IR, FT-Raman, and NMR) to elucidate their structure and potential interactions with biological targets. These studies have explored the compounds' roles in treating conditions like hypertension, acting as imidazoline receptor agonists (Aayisha et al., 2019).
Synthetic Methodologies
Research has also focused on the synthetic methodologies for constructing pyrimidin-5-amine derivatives. Techniques such as cine-amination have been studied for their utility in transforming substituted pyrimidines, offering pathways to novel compounds with potential biological activities (Rasmussen et al., 1978).
Anticancer Agents
The search for novel kinase inhibitors has led to the development of 2,4-disubstituted-5-fluoropyrimidines, compounds related to "4-Methoxy-2-methylpyrimidin-5-amine," demonstrating the importance of pyrimidine derivatives in anticancer research (Wada et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4-methoxy-2-methylpyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-8-3-5(7)6(9-4)10-2/h3H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGDLNODDATISE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590889 | |
Record name | 4-Methoxy-2-methylpyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-methylpyrimidin-5-amine | |
CAS RN |
53135-45-8 | |
Record name | 4-Methoxy-2-methylpyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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